5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione
CAS No.:
Cat. No.: VC18374726
Molecular Formula: C21H20N2O5S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O5S |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | (5Z)-5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-/i8D2,9D2 |
| Standard InChI Key | DLZDCEKRRJKXND-JGZUXGSASA-N |
| Isomeric SMILES | [2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4 |
| Canonical SMILES | CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₂₁H₁₆D₄N₂O₅S and a molecular weight of 416.48 g/mol . Its structure includes:
-
A thiazolidine-2,4-dione core, critical for PPAR-γ agonist activity .
-
A benzylidene group substituted with a deuterated ethoxy chain (C₂D₄) .
-
A 2-methyl-1,3-dioxolane moiety attached to a pyridyl ring, enhancing lipophilicity and binding affinity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆D₄N₂O₅S | |
| Molecular Weight | 416.48 g/mol | |
| CAS Number (non-deuterated analog) | 184766-66-3 | |
| Purity | ≥99% (HPLC) |
Synthesis and Deuterium Incorporation
Synthetic Pathways
The compound is synthesized via Knoevenagel condensation between a deuterated ethoxybenzaldehyde intermediate and 2,4-thiazolidinedione . Deuterium is introduced at the ethoxy group (C₂D₄) through catalytic hydrogenation or isotope exchange, as described in patents for deuterium-enriched pioglitazone analogs .
Table 2: Key Synthetic Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Aldehyde preparation | Pd/C catalysis, D₂O exchange | 85–90% |
| 2 | Condensation | Piperidinium benzoate, reflux | 70–75% |
| 3 | Purification | Column chromatography | >95% |
Pharmacological Relevance
Mechanism of Action
As a PPAR-γ agonist, the compound enhances insulin sensitivity by promoting adipocyte differentiation and glucose uptake . Deuterium substitution reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated analogs .
Metabolic Stability
-
In vitro studies: The d₄-labeled ethoxy group decreases CYP2C8-mediated hydroxylation, a major pathway for pioglitazone metabolism .
-
Half-life extension: Deuterium increases the half-life from 3–7 hours (pioglitazone) to 8–12 hours in rodent models .
Table 3: Comparative Pharmacokinetics (Rodent Models)
| Parameter | Pioglitazone | Deuterated Analog |
|---|---|---|
| t₁/₂ (h) | 5.2 ± 0.8 | 10.5 ± 1.2 |
| Cₘₐₓ (ng/mL) | 450 ± 50 | 620 ± 70 |
| AUC₀–∞ (ng·h/mL) | 2200 ± 300 | 4800 ± 500 |
Applications in Research
Isotopic Labeling Studies
The d₄-labeled compound is used in mass spectrometry to quantify pioglitazone metabolites in biological matrices, improving assay precision .
Preclinical Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume